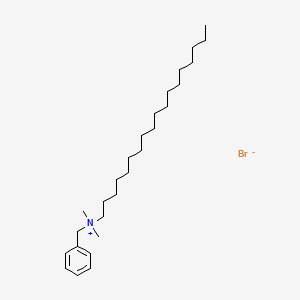

Stearalkonium bromide

Description

Properties

CAS No. |

22546-65-2 |

|---|---|

Molecular Formula |

C27H50BrN |

Molecular Weight |

468.6 g/mol |

IUPAC Name |

benzyl-dimethyl-octadecylazanium;bromide |

InChI |

InChI=1S/C27H50N.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-28(2,3)26-27-23-20-19-21-24-27;/h19-21,23-24H,4-18,22,25-26H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

VZWMKHUMEIECPK-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Br-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Stearalkonium Bromide

Process Optimization Strategies for Enhanced Yield and Purity in Laboratory and Industrial Synthesis

Optimizing the synthesis of stearalkonium bromide involves careful control of reaction parameters to maximize yield and purity while minimizing reaction time and the formation of by-products. This is crucial for both laboratory-scale synthesis and large-scale industrial production.

Temperature: The reaction rate increases with temperature. However, excessively high temperatures can lead to the decomposition of the quaternary ammonium (B1175870) salt and the formation of unwanted by-products. For continuous industrial processes, the temperature is typically maintained within a range of 50°C to 140°C, with a more common operational range between 80°C and 125°C. google.com

Pressure: In continuous manufacturing processes, the reaction may be conducted under elevated pressure. This is particularly relevant when using more volatile alkyl halides, though it also helps to keep the reactants in the liquid phase and can increase reaction rates. Suitable pressures are typically between 12 and 65 bar. google.comgoogle.com

Stoichiometry: The molar ratio of the reactants is a key parameter for driving the reaction towards completion. In industrial settings, a slight excess of the alkyl halide is often used. The molar ratio between the tertiary amine and the alkyl halide is typically in the range of 1:1.3 to 1:2.9 to ensure the complete conversion of the amine. google.comgoogle.com

| Parameter | Typical Range | Rationale |

|---|---|---|

| Temperature | 50 - 140 °C | Balances reaction rate against thermal decomposition. |

| Pressure | 12 - 65 bar | Maintains reactants in the liquid phase and increases reaction efficiency. |

| Amine:Alkyl Halide Molar Ratio | 1:1.3 - 1:2.9 | Ensures complete conversion of the tertiary amine precursor. |

Table 2. Optimized Parameters for Industrial Synthesis of Quaternary Ammonium Compounds. google.comgoogle.com

Following the synthesis, the crude product contains unreacted starting materials, by-products, and residual solvent. Rigorous purification is necessary to achieve the desired quality for its intended applications.

Washing and Extraction: Unreacted starting materials and certain impurities can be removed by washing the crude product with a suitable solvent. For instance, an excess of the quaternary compound can be removed from a mixture by methanol (B129727) soxhlet extraction. cir-safety.org

Recrystallization: This is a common method for purifying solid organic compounds. The crude this compound is dissolved in a hot solvent or solvent mixture and then allowed to cool slowly. The pure product crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical for effective separation.

Chromatography: While potentially complex and costly for large-scale industrial production, column chromatography can be employed for achieving very high purity, particularly in laboratory settings or for specialized applications.

Stripping: In some processes, purification involves driving off the purified product by heating the aqueous phase containing the complexed bromide salt. The volatilized bromine-containing compound is then condensed and recovered as a purified liquid. google.com

Derivatization Approaches for Modulating this compound Structure

The molecular architecture of this compound, a quaternary ammonium compound, lends itself to a variety of synthetic modifications aimed at fine-tuning its physicochemical properties for specific applications. These derivatization strategies primarily focus on two key areas: alteration of the hydrophobic alkyl chain and the introduction of functional moieties to engender tailored intermolecular interactions.

Strategies for Altering Alkyl Chain Length and Saturation

The long C18 alkyl chain of this compound is a defining feature that dictates its surfactant and conditioning properties. Synthetic methodologies allow for the systematic variation of this chain to modulate characteristics such as solubility, substantivity to surfaces, and antimicrobial efficacy. The primary strategy for achieving this involves the selection of appropriate long-chain fatty amine precursors.

The synthesis of this compound analogues with different alkyl chain lengths typically begins with fatty acids of varying carbon counts. These fatty acids can be converted to the corresponding tertiary amines, N,N-dimethylalkylamines, through reductive amination or other amination processes. Subsequent quaternization with benzyl (B1604629) bromide yields the desired this compound derivative. For instance, fatty acids such as lauric acid (C12), myristic acid (C14), or palmitic acid (C16) can be utilized to produce analogues with shorter alkyl chains. Conversely, longer-chain fatty acids can be employed to increase the hydrophobicity of the resulting compound.

Furthermore, the degree of saturation within the alkyl chain can be controlled by selecting either saturated or unsaturated fatty acid precursors. For example, using oleic acid (C18, with one double bond) as a starting material would introduce unsaturation into the alkyl chain of the final quaternary ammonium compound. This modification can influence the molecule's packing behavior and fluidity, which in turn affects its performance in various formulations.

Metathesis chemistry also presents a novel route for generating precursors with shorter chains and specific isomerism, such as trans-isomers, which can influence the performance of the final quaternized amine. googleapis.com This approach allows for the creation of a wider variety of unsaturated fatty acid precursors from natural oils, expanding the accessible range of this compound analogues. googleapis.com

A study on the synthesis of quaternary ammonium compounds from tallow and coconut oil demonstrated the use of naturally derived fatty acid mixtures to produce a range of these compounds. The process involved the hydrolysis of the fat or oil to yield fatty acids, which were then converted to amides and subsequently quaternized. This highlights the feasibility of using readily available, mixed-chain length feedstocks for the synthesis of these surfactants.

The following table illustrates the relationship between the precursor fatty acid and the resulting N,N-dimethylalkylamine intermediate:

| Precursor Fatty Acid | Chemical Formula | Resulting N,N-Dimethylalkylamine |

| Lauric Acid | C12H24O2 | N,N-Dimethyldodecylamine |

| Myristic Acid | C14H28O2 | N,N-Dimethyltetradecylamine |

| Palmitic Acid | C16H32O2 | N,N-Dimethylhexadecylamine |

| Stearic Acid | C18H36O2 | N,N-Dimethyloctadecylamine |

| Oleic Acid | C18H34O2 | N,N-Dimethyloleylamine |

Introduction of Auxiliary Functional Groups for Tailored Interactions

To enhance the functionality of this compound and enable more specific interactions with substrates, auxiliary functional groups can be incorporated into its structure. These groups can introduce capabilities such as increased biodegradability, altered chelating properties, or the potential for further chemical reactions.

One common approach is the introduction of ester or amide linkages. This can be achieved by reacting a fatty acid with an aminoalcohol or a diamine to create an intermediate containing the desired functional group, which is then quaternized. For example, reacting stearic acid with N,N-dimethylethanolamine would produce an ester-functionalized tertiary amine. Subsequent quaternization with benzyl bromide would yield a this compound analogue with an ester linkage in its alkyl chain. These linkages can act as predetermined breaking points, potentially increasing the biodegradability of the surfactant.

Research into the synthesis of novel quaternary ammonium compounds has explored the incorporation of various functional groups to enhance biological activity. For instance, pyridoxine (Vitamin B6) derivatives have been functionalized with fatty acid fragments via cleavable amide or ester linkers to create "soft antimicrobials". researchgate.netresearchgate.net While not direct analogues of this compound, these studies demonstrate the synthetic feasibility of introducing complex functionalities into quaternary ammonium structures.

The quaternization of fatty amidoamines derived from the reaction of fatty acids or their esters with an aminoalkyl-substituted tertiary amine, such as N,N-dimethyl-1,3-propanediamine (DMAPA), is another strategy. googleapis.com This results in a quaternary ammonium compound with an amide group in the linker between the long alkyl chain and the cationic head.

The following table provides examples of functionalized tertiary amine precursors that could be used to synthesize derivatized this compound:

| Functionalized Precursor | Resulting Functional Group in Final Product |

| Stearoyl-N,N-dimethylethanolamine | Ester |

| N-Stearoyl-N',N'-dimethyl-1,3-propanediamine | Amide |

Green Chemistry Principles Applied to this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for commercially important compounds like this compound. These efforts are focused on minimizing the environmental impact of the synthesis process by exploring alternative reaction conditions and utilizing renewable resources.

Exploration of Solvent-Free or Low-Environmental-Impact Quaternization Methods

The quaternization of the tertiary amine precursor is a key step in the synthesis of this compound. Traditionally, this reaction is carried out in organic solvents. However, to align with the principles of green chemistry, solvent-free and low-impact solvent methods are being investigated.

Mechanochemical synthesis, which involves carrying out reactions in the solid state by grinding or milling, offers a promising solvent-free alternative. rsc.org This technique can lead to higher yields, shorter reaction times, and reduced waste generation. The formation of phosphonium salts via high-energy ball-milling of triphenylphosphine with solid organic bromides demonstrates the potential of mechanochemistry for quaternization-type reactions. rsc.org

Another approach is the use of greener, more benign solvents. Dimethyl carbonate (DMC) has been explored as a renewable and less toxic alternative to traditional alkylating agents and solvents in quaternization reactions. rsc.org A study on the quaternization of tertiary amines with DMC highlighted its potential for a more environmentally friendly process, leading to non-corrosive products. rsc.org

The following table summarizes various quaternization methods and their alignment with green chemistry principles:

| Quaternization Method | Solvent | Green Chemistry Advantages |

| Traditional Synthesis | Organic Solvents (e.g., isopropanol, ethanol) | Established and well-understood |

| Mechanochemical Synthesis | None (Solvent-free) | Reduced waste, lower energy consumption, potentially faster reactions |

| Dimethyl Carbonate (DMC) Method | Methanol (can be from renewable sources) | Use of a renewable and less toxic reagent/solvent |

| High-Temperature, Solvent-Free | None (Molten reactants) | Elimination of solvent, high reaction rates |

Utilization of Renewable or Sustainable Feedstocks for Component Synthesis

The synthesis of this compound relies on several key components: the long-chain alkyl group, the two methyl groups, and the benzyl group attached to the nitrogen atom. Sourcing these components from renewable feedstocks is a central goal of green chemistry applications in this context.

The stearyl (C18) group is readily derived from natural fats and oils. Tallow and various vegetable oils, such as soybean, palm, and coconut oil, are rich sources of stearic acid and other fatty acids. These can be obtained through hydrolysis of the triglycerides present in these renewable materials. The use of fatty acids from natural oils for the synthesis of quaternary ammonium compounds is a well-established practice that aligns with the use of sustainable feedstocks.

The methyl and benzyl groups can also be sourced from renewable materials, although this is often a more complex process. Methanol, a precursor for the methyl groups, can be produced from biomass through gasification and synthesis gas conversion. The benzyl group is traditionally derived from toluene, a petrochemical. However, research into the production of aromatic compounds from lignin, a major component of biomass, is an active area that could provide a renewable source for the benzyl moiety in the future.

The following table outlines the components of this compound and their potential renewable sources:

| Component | Traditional Source | Potential Renewable Source |

| Stearyl Group (C18H37) | Animal fats (tallow), petroleum | Vegetable oils (palm, soy, etc.), animal fats |

| Methyl Groups (CH3) | Natural gas (via methanol) | Biomass (via methanol) |

| Benzyl Group (C7H7) | Petroleum (via toluene) | Lignin (biorefinery) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms can be obtained.

High-Resolution ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

High-resolution ¹H and ¹³C NMR spectroscopy in solution provides a detailed map of the proton and carbon framework of the this compound molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons of the benzyl group typically appear in the downfield region, around 7.2-7.5 ppm, due to the deshielding effect of the benzene ring current. The two protons of the benzylic methylene group (N-CH₂-Ph) are observed further upfield, often as a singlet around 4.5 ppm. The protons of the two methyl groups attached to the nitrogen atom (N-(CH₃)₂) are chemically equivalent and give rise to a sharp singlet, typically in the range of 3.0-3.3 ppm. The long stearyl chain produces a series of signals in the upfield region. The methylene group adjacent to the nitrogen (α-CH₂) is deshielded by the positive charge and appears around 3.2-3.4 ppm as a triplet. The bulk of the methylene groups in the alkyl chain ((CH₂)₁₅) create a large, complex multiplet centered around 1.2-1.4 ppm. Finally, the terminal methyl group (ω-CH₃) of the stearyl chain is the most shielded and appears as a triplet at approximately 0.8-0.9 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a single peak for each chemically non-equivalent carbon atom, offering a direct count of the different carbon environments. The carbon atoms of the aromatic ring are observed in the 125-135 ppm region. The benzylic carbon (N-CH₂-Ph) signal is typically found around 65-70 ppm. The methyl carbons attached to the nitrogen (N-(CH₃)₂) appear in the range of 50-55 ppm. The carbons of the stearyl chain show a range of chemical shifts, with the α-carbon appearing around 60-65 ppm and the terminal ω-carbon at approximately 14 ppm. The carbons within the long alkyl chain resonate between 20 and 35 ppm.

2D NMR Spectroscopy: To unequivocally assign these signals and establish the connectivity between atoms, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent methylene groups within the stearyl chain, confirming their sequential arrangement.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the more easily interpretable proton spectrum. For instance, the proton signal of the N-CH₃ groups would show a cross-peak to the corresponding carbon signal in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This technique is invaluable for piecing together the molecular fragments. For example, the protons of the N-CH₃ groups would show a correlation to the benzylic carbon and the α-carbon of the stearyl chain, confirming the quaternary ammonium core structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Stearyl Chain | ω-CH₃ | ~0.88 (t) | ~14.1 |

| (CH₂)₁₅ | ~1.2-1.4 (m) | ~22.7-31.9 | |

| β-CH₂ | ~1.7 (m) | ~26.5 | |

| α-CH₂ | ~3.3 (m) | ~63.8 | |

| N-Methyl | N-(CH₃)₂ | ~3.1 (s) | ~52.5 |

| Benzyl Group | N-CH₂-Ph | ~4.6 (s) | ~67.2 |

| Aromatic C-H | ~7.4-7.6 (m) | ~129.0-133.5 | |

| Aromatic C (ipso) | - | ~128.0 |

Solid-State NMR for Packing and Conformational Analysis

While solution-state NMR provides information on the average structure of the molecule in a solvent, solid-state NMR (ssNMR) can offer insights into the structure and dynamics of this compound in its solid, crystalline, or amorphous form. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material.

The chemical shifts in the solid state can differ from those in solution due to packing effects and the absence of solvent interactions. Furthermore, the line shapes in ssNMR are sensitive to molecular motion. By studying the changes in the ¹³C ssNMR spectra as a function of temperature, information about the conformational dynamics of the long stearyl chain can be obtained. For instance, the transition from a more rigid, all-trans conformation at lower temperatures to a more mobile, gauche-rich conformation at higher temperatures can be monitored. Additionally, ssNMR can be used to study the interactions between the quaternary ammonium headgroup and the bromide counterion in the solid state.

Mass Spectrometry (MS) Techniques for Molecular Weight and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of this compound and assessing its purity.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

This compound is a pre-charged, ionic compound, making it ideally suited for analysis by soft ionization techniques such as ESI-MS and MALDI-TOF-MS.

ESI-MS: In Electrospray Ionization Mass Spectrometry, a solution of the analyte is sprayed through a charged capillary, forming fine droplets from which the solvent evaporates, leaving the charged analyte ions in the gas phase. For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak corresponding to the intact cation [C₂₇H₅₀N]⁺ at an m/z of approximately 388.4. The molecular weight of the entire compound, including the bromide counterion, is 468.6 g/mol .

MALDI-TOF-MS: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry is another soft ionization technique often used for larger molecules. The analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte. Similar to ESI-MS, MALDI-TOF-MS would be expected to detect the Stearalkonium cation.

These techniques are highly sensitive and can be used to verify the identity of the compound and detect the presence of impurities, which would appear as additional peaks in the mass spectrum.

Investigation of Fragmentation Pathways for Structural Insights

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions (product ions) provide valuable structural information. For the Stearalkonium cation ([C₂₇H₅₀N]⁺), fragmentation can occur through several pathways.

A common fragmentation pathway for quaternary ammonium compounds is the Hofmann elimination , which involves the loss of an alkene. In the case of this compound, this could involve the loss of octadecene (C₁₈H₃₆) to produce a fragment ion corresponding to benzyldimethylamine. Another possibility is the loss of a neutral benzyl group or a methyl group.

Charge-remote fragmentation is another important mechanism for long-chain alkyl compounds. This process involves fragmentation at a site remote from the charge, typically along the alkyl chain, leading to a series of neutral losses of alkanes. This would result in a characteristic pattern of peaks in the MS/MS spectrum, providing confirmation of the structure of the stearyl chain.

Table 2: Expected Ions in the Mass Spectrum of this compound

| Ion | m/z (approx.) | Description |

| [M]⁺ | 388.4 | Intact Stearalkonium cation |

| [M - CH₃]⁺ | 373.4 | Loss of a methyl group |

| [M - C₇H₇]⁺ | 297.3 | Loss of a benzyl radical |

| [C₉H₁₄N]⁺ | 138.1 | Fragment from Hofmann elimination (benzyldimethylamine cation) |

Vibrational Spectroscopy for Functional Group Identification and Conformational Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and studying the conformational properties of this compound.

The FTIR spectrum of this compound would display a number of characteristic absorption bands. The C-H stretching vibrations of the alkyl chain and the aromatic ring are expected in the 2800-3100 cm⁻¹ region. Specifically, the asymmetric and symmetric stretching of the CH₂ groups of the stearyl chain typically appear around 2920 cm⁻¹ and 2850 cm⁻¹, respectively. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

The bending vibrations of the CH₂ and CH₃ groups are found in the 1300-1500 cm⁻¹ region. A characteristic scissoring vibration for the CH₂ groups is expected around 1470 cm⁻¹. The aromatic C=C stretching vibrations of the benzyl group typically give rise to a series of bands in the 1450-1600 cm⁻¹ range. A weak absorption corresponding to the C-Br stretch might be observed in the far-infrared region, typically below 750 cm⁻¹.

Raman spectroscopy provides complementary information to FTIR. Non-polar bonds, such as the C-C backbone of the alkyl chain, often produce strong Raman signals. The conformational order of the stearyl chain can be studied using Raman spectroscopy. For instance, the intensity and position of certain C-C stretching modes are sensitive to the trans/gauche ratio of the alkyl chain, allowing for the analysis of its conformational state in different environments (e.g., solid vs. solution).

Table 3: Key Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3030 | Aromatic C-H Stretch |

| ~2920 | Aliphatic CH₂ Asymmetric Stretch |

| ~2850 | Aliphatic CH₂ Symmetric Stretch |

| ~1600, ~1495, ~1450 | Aromatic C=C Stretch |

| ~1470 | CH₂ Scissoring |

| ~720 | C-Br Stretch (predicted) |

An in-depth analysis of this compound, a quaternary ammonium compound, reveals a complex molecular architecture that is elucidated through advanced spectroscopic and structural techniques. This article focuses exclusively on the scientific characterization of this compound using a suite of analytical methods.

Interfacial and Colloidal Science: Adsorption and Self Assembly Mechanisms of Stearalkonium Bromide

Adsorption Kinetics and Thermodynamics on Diverse Substrate Surfaces

The adsorption of stearalkonium bromide, a cationic surfactant, onto various surfaces is a complex process governed by a combination of electrostatic interactions, hydrophobic effects, and other intermolecular forces. The kinetics and thermodynamics of this adsorption are crucial for its applications in various fields, including cosmetics, material science, and industrial processes.

Elucidation of Adsorption Isotherms on Model Substrates (e.g., silica (B1680970), cellulose, metallic oxides, polymeric films)

While specific adsorption isotherm data for this compound on a wide range of substrates is not extensively documented in publicly available literature, the behavior can be inferred from studies on similar long-chain cationic surfactants. The adsorption process is significantly influenced by the surface charge of the substrate.

On negatively charged surfaces such as silica and cellulose in aqueous solutions, the adsorption of the positively charged stearalkonium cation is initially driven by strong electrostatic attraction. This typically results in a high-affinity adsorption isotherm, often described by the Langmuir model at low concentrations, indicating the formation of a monolayer. As the concentration of this compound increases, hydrophobic interactions between the long stearyl (C18) chains of the adsorbed molecules can lead to the formation of surfactant aggregates, such as hemimicelles or admicelles, on the surface. This cooperative adsorption process can sometimes be better described by a sigmoidal isotherm, which can be modeled by extensions of the Langmuir theory or by other models like the two-step adsorption model.

For metallic oxides , the surface charge is pH-dependent. At a pH below the isoelectric point of the oxide, the surface is positively charged, leading to repulsion of the stearalkonium cation and consequently low adsorption. Conversely, at a pH above the isoelectric point, the surface becomes negatively charged, promoting strong adsorption of the cationic surfactant.

On polymeric films , the nature of adsorption is highly dependent on the polymer's surface chemistry. For instance, on negatively charged or polar polymeric surfaces, adsorption will be favorable. On nonpolar, hydrophobic surfaces, the adsorption can be driven by hydrophobic interactions between the stearyl chain of the surfactant and the polymer surface.

A theoretical framework for understanding adsorption processes without prior knowledge of the specific mechanism is offered by the steepest-entropy-ascent quantum thermodynamic (SEAQT) framework, which can predict adsorption isotherms and kinetics from first principles. arxiv.org

Table 1: Expected Adsorption Behavior of this compound on Various Substrates

| Substrate | Predominant Driving Force(s) | Expected Isotherm Model(s) |

| Silica (negatively charged) | Electrostatic attraction, Hydrophobic interactions | Langmuir, Sigmoidal |

| Cellulose (negatively charged) | Electrostatic attraction, Hydrogen bonding, Hydrophobic interactions | Langmuir, Freundlich |

| Metallic Oxides (pH-dependent charge) | Electrostatic attraction/repulsion, Lewis acid-base interactions | Dependent on pH |

| Polymeric Films (variable chemistry) | Electrostatic interactions, Hydrophobic interactions, van der Waals forces | Dependent on polymer type |

Influence of pH, Ionic Strength, and Temperature on Adsorption Dynamics

The dynamics of this compound adsorption are significantly modulated by the physicochemical conditions of the system.

pH: The pH of the solution can alter the surface charge of the substrate. For materials with pH-dependent surface charges like metallic oxides and some polymeric films, increasing the pH above their isoelectric point will increase the negative surface charge, thereby enhancing the electrostatic attraction and adsorption of the cationic this compound. For substrates with a fixed negative charge, such as silica over a wide pH range, the direct effect of pH on the surfactant itself is minimal as this compound is a quaternary ammonium (B1175870) salt and remains positively charged regardless of pH.

Ionic Strength: An increase in ionic strength, through the addition of an electrolyte like sodium bromide, generally leads to an increase in the adsorption of this compound on negatively charged surfaces. The added ions in the solution can screen the electrostatic repulsion between the adsorbed cationic surfactant headgroups, allowing for a more compact packing of the surfactant molecules on the surface. This "salting-out" effect can also reduce the solubility of the surfactant in the bulk solution, further promoting its adsorption at the interface. However, at very high ionic strengths, competition for adsorption sites between the stearalkonium cation and the added salt cations can occur.

Temperature: The effect of temperature on the adsorption of this compound is complex and depends on the thermodynamics of the process. Adsorption is a dynamic equilibrium between the adsorbed state and the dissolved state. If the adsorption process is exothermic, an increase in temperature will lead to a decrease in the amount of adsorbed surfactant, in accordance with Le Chatelier's principle. Conversely, if the process is endothermic, an increase in temperature will favor adsorption. The thermodynamic parameters, such as the change in enthalpy (ΔH°) and entropy (ΔS°) of adsorption, can be determined by studying the temperature dependence of the adsorption isotherm. For many surfactant adsorption processes, the initial adsorption driven by electrostatic forces is often exothermic, while the subsequent aggregation driven by hydrophobic interactions can be endothermic.

Surface Charge Reversal and Electrokinetic Phenomena in Dispersions

This compound, as a cationic surfactant, plays a significant role in modifying the surface charge of dispersed particles and influencing the electrokinetic phenomena of the system.

Zeta Potential Measurements of Particulate Systems in the Presence of this compound

The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. In a system containing negatively charged particles (e.g., silica, clay, or latex in water), the initial zeta potential will be negative.

Upon the addition of this compound, the positively charged stearalkonium cations will adsorb onto the negatively charged particle surfaces. This adsorption neutralizes the negative surface charge, leading to a decrease in the magnitude of the negative zeta potential. As the concentration of this compound increases, the zeta potential will approach zero. This point is known as the point of zero charge (PZC).

With a further increase in the this compound concentration beyond the PZC, the continued adsorption of the cationic surfactant will lead to the formation of a layer of positive charges on the particle surface, resulting in a surface charge reversal . The zeta potential will then become positive and its magnitude will increase with increasing surfactant concentration until the surface becomes saturated.

This behavior can be monitored using electrokinetic techniques such as electrophoretic light scattering. The change in zeta potential as a function of this compound concentration provides valuable information about the adsorption mechanism and the stability of the dispersion. Dispersions are generally most unstable near the point of zero charge, where the repulsive forces between particles are minimal, leading to aggregation and flocculation.

Table 2: Hypothetical Zeta Potential of Silica Particles as a Function of this compound Concentration

| This compound Concentration (M) | Zeta Potential (mV) |

| 0 | -40 |

| 1 x 10⁻⁶ | -25 |

| 1 x 10⁻⁵ | -10 |

| 5 x 10⁻⁵ | 0 |

| 1 x 10⁻⁴ | +20 |

| 5 x 10⁻⁴ | +35 |

Investigation of Electroosmotic Flow Modulation in Microfluidic Architectures

Electroosmotic flow (EOF) is the bulk motion of a liquid in a microchannel or porous material under the influence of an applied electric field. The direction and magnitude of the EOF are dependent on the zeta potential of the channel walls. In a typical fused silica microchannel, the surface is negatively charged, resulting in an EOF towards the cathode.

The adsorption of this compound onto the walls of a microfluidic channel can be used to modulate or even reverse the direction of the EOF. As this compound adsorbs onto the negatively charged silica walls, it neutralizes the surface charge, leading to a reduction in the EOF velocity. At the point of zero charge, the EOF will cease.

If the concentration of this compound is increased further, the surface charge of the channel walls will become positive, leading to a reversal of the EOF direction, now flowing towards the anode. This ability to control the EOF is critical for various applications in microfluidics, such as controlling the flow of liquids, separating charged species, and enhancing mixing within microchannels. The discovery of electrokinetic phenomena dates back to the early 19th century with the work of Ferdinand Friedrich von Reuss. ipfdd.denih.gov

Self-Assembly Behavior in Solution: Micellization and Formation of Ordered Phases

Like other surfactants, this compound molecules can self-assemble into organized structures in solution, most notably micelles. This process is driven by the hydrophobic effect, which seeks to minimize the contact between the hydrophobic stearyl tails and water molecules.

The critical micelle concentration (CMC) is the concentration of surfactant above which micelles begin to form. youtube.com Below the CMC, this compound exists predominantly as individual ions in solution. Above the CMC, the majority of the added surfactant molecules will form micelles. The CMC is a fundamental property of a surfactant and can be determined by monitoring changes in the physical properties of the solution, such as surface tension, conductivity, or light scattering, as a function of surfactant concentration. For long-chain cationic surfactants like this compound, the CMC in water is typically low due to the large hydrophobic tail. The CMC of alkyltrimethylammonium bromides, which are structurally similar to this compound, decreases significantly as the length of the alkyl chain increases. researchgate.net

The structure of the micelles formed by this compound is typically spherical at concentrations just above the CMC, with the hydrophobic stearyl tails forming the core of the micelle and the hydrophilic quaternary ammonium headgroups forming the outer shell, in contact with the surrounding water.

At higher concentrations, or with the addition of salts or other additives, the morphology of the self-assembled structures can change. The spherical micelles can grow into cylindrical or worm-like micelles, which can entangle to form viscoelastic solutions. At even higher concentrations, other ordered phases such as hexagonal or lamellar liquid crystalline phases can form. The self-assembly behavior of cationic surfactants can be influenced by interactions with other surfactants, such as anionic surfactants, which can lead to synergistic effects and the formation of mixed micelles with unique properties. researchgate.netmdpi.com

Determination of Critical Micelle Concentration (CMC) by Various Physicochemical Methods

The critical micelle concentration (CMC) is a fundamental parameter for any surfactant, representing the concentration at which individual molecules (monomers) begin to aggregate into organized structures called micelles. justagriculture.in Above the CMC, properties of the solution such as surface tension, conductivity, and light scattering change abruptly. justagriculture.in The determination of the CMC is crucial as it dictates the concentration for effective use in various applications. justagriculture.in

Several physicochemical methods are employed to determine the CMC of surfactants like this compound. researchgate.net These techniques can be broadly categorized as direct, which monitor a property of the surfactant solution itself, and indirect, which observe the behavior of a probe added to the solution. researchgate.net

Common methods include:

Surface Tension Method: The surface tension of a surfactant solution decreases as the concentration increases until the CMC is reached, after which it remains relatively constant. justagriculture.in

Conductivity Method: For ionic surfactants like this compound, the electrical conductivity of the solution changes its slope at the CMC. justagriculture.inresearchgate.net This is because micelles are less efficient charge carriers than the individual, more mobile monomers. justagriculture.in The point of inflection in a plot of conductivity versus concentration indicates the CMC. researchgate.net

Light Scattering: The intensity of scattered light increases significantly above the CMC due to the formation of larger micellar aggregates. justagriculture.in

Spectrometric/Fluorometric Methods: These indirect methods utilize dyes or fluorescent probes. nih.gov The probe's spectral properties (e.g., absorption or emission wavelength) shift when it is incorporated into the hydrophobic core of a micelle, and this change is plotted against surfactant concentration to find the CMC. justagriculture.innih.gov

| Surfactant | Method | CMC (mM) | Temperature (°C) |

|---|---|---|---|

| Dodecyltrimethylammonium Bromide (DTAB) | Surface Tension | ~15-16 | 25 |

| Cetyltrimethylammonium Bromide (CTAB) | Conductivity | ~0.9-1.0 | 25 |

| Tetradecyltrimethylammonium Bromide (TTAB) | Tensiometry | ~3.5-4.0 | 25 |

Rheological Characterization of Micellar Solutions, Gels, and Emulsions

The rheology—or flow behavior—of solutions containing this compound is complex and highly dependent on concentration, temperature, and the presence of other components. As a cationic surfactant, it can significantly alter the viscosity and viscoelastic properties of aqueous systems. In hair conditioners, for instance, it helps to provide the desired thickness and slip. specialchem.comcocojojo.com

In emulsions, this compound acts as a stabilizer, adsorbing at the oil-water interface to prevent droplet coalescence. The resulting rheology of these emulsions can range from that of a low-viscosity liquid to a high-viscosity cream or a soft solid-like gel. The structure and rheology of Pickering emulsions, which are stabilized by solid particles, can be influenced by the interactions of components like ionic liquids. rsc.org For instance, studies on Pickering emulsions stabilized by microgels have shown that droplet clustering can lead to increased elasticity and a more complex yielding process. rsc.org This highlights how the microstructure, dictated by interfacial components, governs the bulk rheological properties. rsc.org

Phase Behavior and Phase Diagrams of this compound in Multi-Component Systems

The phase behavior of this compound in systems containing water, oils, and other additives can be intricate, often leading to the formation of various liquid crystalline phases in addition to simple micellar solutions. Understanding the phase diagram is essential for formulating stable and effective products.

In multi-component systems, such as those involving mixtures of polymers and surfactants, the phase behavior can become even more complex. frontiersin.orgwur.nl For example, the interaction between a charged surfactant and an oppositely charged polymer can lead to phase separation at very low concentrations. mdpi.com The resulting phase diagrams can be influenced by factors like charge density, salt concentration, and temperature. mdpi.com While specific phase diagrams for this compound were not found, the general principles for cationic surfactants in multi-component systems involve a transition from isotropic solutions to more ordered structures like hexagonal, lamellar, or cubic phases as concentration and composition are varied.

Interactions with Polymeric and Biopolymeric Substrates at the Molecular Level

The cationic nature of this compound is central to its interaction with charged polymeric substrates. The positively charged quaternary ammonium headgroup is electrostatically attracted to negatively charged surfaces. nih.gov

Binding Mechanisms and Stoichiometry with Synthetic Polyelectrolytes

This compound interacts strongly with synthetic anionic polyelectrolytes (polymers with negative charges). The primary driving force for this interaction is the electrostatic attraction between the cationic surfactant headgroup and the anionic sites on the polymer chain. mdpi.com This initial binding is often cooperative. Once a few surfactant molecules have bound, the hydrophobic tails can associate, creating micelle-like aggregates along the polymer chain, even at concentrations below the surfactant's normal CMC.

This association is driven by the entropic gain from the release of small counterions that were previously associated with both the polyelectrolyte and the surfactant. mdpi.com The binding can be influenced by factors such as the charge density of the polyelectrolyte and the presence of salt, which screens electrostatic interactions. mdpi.comnih.gov At high salt concentrations, hydrophobic interactions between the surfactant tail and the polymer backbone can become more significant. mdpi.com

Molecular-Level Interactions with Natural Polymers (e.g., proteins, polysaccharides)

This compound's utility in hair care products stems from its strong interaction with keratin, the primary protein component of hair. Hair surfaces typically carry a net negative charge, especially when damaged, providing anionic sites for the cationic headgroup of this compound to bind to via electrostatic attraction. nih.gov This adsorption forms a conditioning film on the hair shaft, which reduces static electricity, detangles, and improves the feel of the hair. specialchem.comcocojojo.com

Beyond the initial electrostatic binding, hydrophobic interactions between the long stearyl (C18) chains of the adsorbed surfactant molecules contribute to the formation of a smooth, durable film. Similar interactions occur with other natural biopolymers. For instance, quaternary ammonium compounds can adsorb onto the surface of clays (B1170129) like montmorillonite (B579905) and intercalate into their interlayer spaces through cation exchange. researchgate.net The primary interaction with negatively charged bacterial surfaces is also electrostatic, which is a crucial first step in its antimicrobial activity. nih.gov

Thin Film Formation and Characterization on Solid Surfaces

This compound, like other cationic surfactants, readily adsorbs from solution onto negatively charged solid surfaces to form thin films. This process is of great interest in applications ranging from mineral processing to surface modification. taylorfrancis.com The primary mechanism for adsorption on surfaces like silica or quartz is the electrostatic attraction between the cationic headgroup and the deprotonated silanol (B1196071) groups on the surface. bibliotekanauki.pl

Studies using techniques like Density Functional Theory (DFT) have shown that quaternary ammonium salts can be stably adsorbed on mineral surfaces like α-quartz. bibliotekanauki.pl The adsorption energy can be influenced by the length of the alkyl chain. bibliotekanauki.pl Once adsorbed, the surfactant molecules can organize into structures ranging from a simple monolayer to more complex bilayer arrangements (admicelles), depending on the concentration and surface chemistry. The formation of these films alters the surface properties, for example, by making a hydrophilic surface hydrophobic. bibliotekanauki.pl The characterization of these films can be performed using various surface-sensitive techniques that measure properties like film thickness, surface energy, and molecular orientation. nih.gov

Fabrication Techniques for Adsorbed or Deposited Films

The controlled deposition of this compound onto solid substrates is essential for creating functional surfaces and for fundamental studies of its interfacial properties. Two prominent techniques for this purpose are the Langmuir-Blodgett method and spin-coating, which offer different levels of control over film structure and thickness.

Langmuir-Blodgett (LB) Technique

The Langmuir-Blodgett technique is a sophisticated method for creating highly ordered thin films, often with monolayer precision. wikipedia.orgarxiv.org This bottom-up approach involves the self-assembly of molecules at a liquid-gas interface, followed by the transfer of this organized layer onto a solid substrate. nih.gov

For an amphiphilic molecule like this compound, the process begins by dissolving it in a volatile, water-insoluble solvent. This solution is then carefully spread onto the surface of an aqueous subphase, typically purified water, within a Langmuir trough. arxiv.org As the solvent evaporates, the this compound molecules remain, forming a floating monolayer at the air-water interface. The hydrophilic quaternary ammonium heads orient towards the water, while the hydrophobic stearyl tails point towards the air. wikipedia.org

Mobile barriers on the trough are then used to compress this monolayer, reducing the area per molecule and inducing a series of phase transitions from a gas-like state to a liquid-like and finally to a condensed, solid-like state. Throughout this compression, the surface pressure is monitored, generating a pressure-area isotherm that is characteristic of the molecule's interfacial behavior.

Once the desired surface pressure and molecular packing are achieved, the organized monolayer is transferred onto a solid substrate (e.g., silicon, mica, or quartz) by vertically dipping and withdrawing the substrate through the interface. biolinscientific.com By repeating this process, multilayer films with a well-defined layer-by-layer architecture can be constructed. arxiv.orgbiolinscientific.com The precise control over thickness and molecular orientation makes the LB technique invaluable for creating model surfaces for fundamental research. biolinscientific.com

Spin-Coating

Spin-coating is a rapid and widely used technique for depositing thin films from solution onto flat substrates. rsc.org While it may not provide the same degree of molecular-level organization as the LB method, it is a versatile and efficient process for creating films of controlled thickness, from a few nanometers to several microns. uiowa.edu

The process involves dispensing a small amount of a solution containing this compound onto the center of a substrate. The substrate is then rotated at high speed (typically 1000-6000 rpm). nih.gov Centrifugal force causes the solution to spread evenly across the surface, and the excess solution is flung off the edges. The solvent evaporates during this process, leaving behind a thin film of the solute.

The final thickness of the film is primarily determined by the solution's concentration and viscosity, as well as the spin speed and acceleration. Higher spin speeds and lower solution concentrations generally result in thinner films. While spin-coating is excellent for achieving uniform film thickness, the resulting molecular organization is less ordered than in LB films, often resulting in an amorphous or polycrystalline structure depending on the solvent evaporation rate and subsequent annealing steps. helmholtz-berlin.de A variation known as adsorptive spin coating leverages the spontaneous adsorption of molecules to the substrate during the brief contact period, which can be useful for systems with rapid surface interactions. nih.gov

| Technique | Principle | Control Parameters | Typical Film Characteristics |

| Langmuir-Blodgett | Transfer of floating monolayers from a liquid-gas interface to a solid substrate. wikipedia.org | Surface pressure, subphase composition, deposition speed, substrate type. biolinscientific.com | Highly ordered, uniform thickness (monolayer precision), controlled molecular orientation. biolinscientific.com |

| Spin-Coating | Centrifugal force spreads a solution evenly across a spinning substrate, followed by solvent evaporation. nih.gov | Solution concentration, spin speed, acceleration, time. rsc.org | Uniform thickness, often amorphous or polycrystalline, rapid fabrication. |

Surface Imaging and Topography Characterization

Visualizing the structure and morphology of this compound films is critical for correlating the fabrication process with the resulting surface properties. High-resolution microscopy techniques like Atomic Force Microscopy and Scanning Electron Microscopy are indispensable for this purpose.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a powerful tool for generating three-dimensional topographical images of surfaces at the nanoscale, without requiring the sample to be conductive. nih.gov This makes it particularly well-suited for characterizing films of organic molecules like this compound.

AFM operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. As the tip interacts with the surface, forces (such as van der Waals, electrostatic, or repulsive forces) cause the cantilever to deflect. A laser beam reflected off the back of the cantilever onto a position-sensitive photodiode measures this deflection with high precision. In tapping mode, the cantilever is oscillated near its resonance frequency, and changes in amplitude or phase due to tip-surface interactions are used to map the topography.

This technique can reveal detailed information about the morphology of this compound films, such as the presence of domains, aggregates, defects, or the ordered packing in LB films. mdpi.com AFM can be operated in various environments, including in liquid, which allows for the in-situ study of film stability or swelling in aqueous solutions. nih.gov

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) provides high-magnification images of a sample's surface by scanning it with a focused beam of electrons. uiowa.edu The interaction of the electron beam with the atoms in the sample produces various signals that contain information about the surface topography and composition. uiowa.edu

In SEM, secondary electrons and backscattered electrons are the most common signals used for imaging. Secondary electrons are emitted from the atoms of the sample and are very sensitive to surface topography, producing detailed images of surface features. Backscattered electrons are primary beam electrons that are reflected, and their intensity varies with the atomic number of the elements in the sample, providing some compositional contrast. uiowa.edu

| Technique | Probe | Information Obtained | Sample Requirements |

| Atomic Force Microscopy (AFM) | Sharp physical tip on a cantilever. nih.gov | 3D surface topography, roughness, phase imaging, domain structure. | Relatively flat surface; can be used on non-conductive samples and in liquid. nih.gov |

| Scanning Electron Microscopy (SEM) | Focused electron beam. uiowa.edu | High-magnification 2D surface morphology, large-area uniformity, some compositional contrast. | Sample must be conductive (or coated) and vacuum-compatible. uiowa.edu |

Quantification of Film Thickness and Surface Coverage

Beyond imaging, quantifying the amount of material adsorbed onto a surface and the thickness of the resulting film is crucial for understanding adsorption kinetics and the viscoelastic properties of the layer. The Quartz Crystal Microbalance with Dissipation monitoring is an exceptionally sensitive technique for this purpose.

Quartz Crystal Microbalance with Dissipation (QCM-D)

The Quartz Crystal Microbalance with Dissipation (QCM-D) is a real-time, in-situ technique that measures minute changes in mass and viscoelastic properties of thin films on a sensor surface. nih.gov The core of the instrument is a thin, piezoelectric quartz crystal sensor that oscillates at a specific resonance frequency when an alternating voltage is applied. thinksrs.com

When a thin film of this compound adsorbs onto the crystal surface, the total oscillating mass increases, causing a measurable decrease in the resonance frequency (Δf). For thin, rigid films, this frequency change is directly proportional to the adsorbed mass via the Sauerbrey equation. This allows for the quantification of surface coverage with nanogram-level sensitivity.

QCM-D provides an additional, crucial parameter: dissipation (ΔD). After the driving voltage is turned off, the oscillation of the crystal decays. The dissipation is a measure of the energy lost per oscillation cycle. For a soft, viscoelastic film like a hydrated layer of this compound, the energy loss is higher, leading to a larger ΔD. By measuring both Δf and ΔD simultaneously, one can distinguish between rigid, compact films (low ΔD) and soft, diffuse, or swollen films (high ΔD). This capability is invaluable for studying the conformational changes, swelling, and cross-linking of surfactant layers in real-time and in a liquid environment. nih.govrsc.org

| Measured Parameter | Symbol | Physical Interpretation |

| Frequency Shift | Δf | Relates to the total oscillating mass (adsorbed molecules plus coupled solvent) on the sensor surface. |

| Dissipation Shift | ΔD | Relates to the viscoelastic properties (e.g., softness, rigidity) of the adsorbed film. |

Advanced Applications in Material Science and Engineering

Role in Surface Modification and Functional Coatings

The ability of stearalkonium bromide to adsorb onto various surfaces and alter their properties is central to its use in functional coatings. As a cationic surfactant, the positively charged headgroup can interact with negatively charged substrates, while the long stearyl (C18) tail can be oriented to control surface energy and other characteristics.

This compound and related quaternary ammonium (B1175870) compounds are utilized as effective antistatic agents in various materials, including polymers. The accumulation of static charge on the surface of insulating materials can lead to problems such as dust attraction, electrostatic discharge (ESD), and handling issues.

The primary mechanism by which this compound dissipates static charge is by increasing the surface conductivity of the material. As a cationic salt, it can attract and hold a thin layer of moisture from the atmosphere onto the treated surface. This moisture layer, containing dissociated ions from the salt, provides a conductive path that allows for the safe and continuous dissipation of static charges. The long hydrophobic alkyl chain helps in anchoring the molecule to the polymer surface, ensuring the durability of the antistatic effect.

The effectiveness of the antistatic coating is influenced by factors such as the concentration of the this compound applied and the ambient humidity. Higher humidity generally enhances the conductivity of the adsorbed moisture layer, leading to more efficient charge dissipation.

The modification of surface wettability is a critical aspect of material science, with applications ranging from self-cleaning surfaces to anti-fouling coatings. Quaternary ammonium compounds like this compound can influence the hydrophobicity of a substrate. nih.govnih.gov The long C18 alkyl chain is inherently hydrophobic and can orient away from a polar substrate, creating a lower surface energy interface that repels water.

Research into copolymers containing quaternary ammonium bromide has shown that the hydrophobic nature of the long alkyl chain can be leveraged to create surfaces with specific wetting characteristics. For instance, a polyurethane copolymer modified with a 16-carbon length quaternary ammonium bromide demonstrated significant hydrophobic properties. nih.gov

Improving the adhesion between dissimilar materials, such as between a polymer matrix and reinforcing fillers, is crucial for the performance of composite materials. Adhesion promoters work by creating a strong and durable chemical bridge at the interface. nih.gov

Quaternary ammonium compounds, due to their ionic and organic components, have the potential to act as coupling agents. The cationic head can interact with inorganic fillers (which often have negative surface charges), while the long alkyl tail can entangle with or co-polymerize into the polymer matrix. This dual interaction can improve the dispersion of fillers within the matrix and enhance the stress transfer between the two phases, leading to improved mechanical properties of the composite.

Stabilization of Emulsion and Dispersion Systems in Industrial Formulations

The surfactant properties of this compound make it a valuable ingredient for creating and stabilizing multiphase systems, which are ubiquitous in industrial formulations.

This compound is an effective cationic emulsifier, particularly for oil-in-water (o/w) emulsions. In such an emulsion, the hydrophobic stearyl tail of the molecule dissolves in the oil droplets, while the hydrophilic benzyl (B1604629) dimethyl ammonium head group resides in the continuous water phase. This arrangement reduces the interfacial tension between the oil and water, facilitating the formation of small droplets with less energy input.

Once the emulsion is formed, this compound plays a crucial role in its stabilization. The positively charged head groups at the surface of the oil droplets create an electrostatic repulsion between them. This repulsive force prevents the droplets from coalescing, which would otherwise lead to phase separation and the breakdown of the emulsion. The effectiveness of stabilization is related to the magnitude of this surface charge, often characterized by the zeta potential. brookhaveninstruments.com

| Parameter | Influence on Emulsion Properties |

| This compound Concentration | Affects interfacial tension and droplet size. Optimal concentration is key for stability. |

| Droplet Surface Charge (Zeta Potential) | Higher charge leads to greater electrostatic repulsion and improved stability against coalescence. brookhaveninstruments.com |

| Alkyl Chain Length (Stearyl, C18) | The long hydrophobic chain enhances adsorption at the oil-water interface. nih.govwho.int |

In many industrial processes, solid particles need to be kept uniformly dispersed in a liquid medium. This compound can be used to stabilize such particulate dispersions and colloidal suspensions. The stabilization mechanism is similar to that in emulsions.

The this compound molecules adsorb onto the surface of the suspended particles. The cationic head groups impart a positive surface charge to the particles. This results in electrostatic repulsion between the particles, preventing them from aggregating and settling out of the suspension. This is a common strategy for stabilizing colloidal systems. brookhaveninstruments.comethz.ch

The table below summarizes the stabilization mechanisms.

| Stabilization Mechanism | Description |

| Electrostatic Stabilization | Adsorption of cationic this compound creates a positive surface charge on particles, leading to mutual repulsion that prevents aggregation. brookhaveninstruments.com |

| Steric Stabilization | The adsorbed layer of long-chain molecules provides a physical barrier, preventing close approach and aggregation of particles. ethz.ch |

A comprehensive search for specific applications of this compound in the advanced areas of material science and engineering as outlined has been conducted. Despite targeted queries covering flocculation, dispersion control, smart materials, and textile technologies, publicly available research data and detailed findings directly pertaining to this compound in these specific contexts are not readily found in the searched scientific literature and patent databases.

The primary applications and documented research for this compound and its synonyms, such as Stearyldimethylbenzylammonium bromide, predominantly revolve around its use as a cationic surfactant in fields like cosmetics and as an antistatic agent, which fall outside the strict scope of the requested article on material science and engineering.

Therefore, it is not possible to provide a detailed, evidence-based article on the specified advanced applications (sections 5.3, 5.4, and 5.5) while adhering to the required standards of scientific accuracy and sourcing. The available information does not support the creation of in-depth content on its role in:

Flocculation and dispersion in mineral processing or effluent treatment.

The modulation of particulate aggregation.

Integration into stimuli-responsive gels or self-assembled structures.

Development as a carrier in controlled release systems.

Specific treatments for textiles and fibers.

Consequently, the generation of the requested article with the specified outline and content inclusions cannot be fulfilled based on the available information.

This compound in Textile and Fiber Treatment Technologies

Modification of Fiber Surface Properties for Enhanced Softness and Lubricity

The application of this compound as a cationic softener in textile finishing is a prime example of its utility in material science. The inherent chemical nature of textile fibers, such as cotton, wool, and various synthetics, gives them a slightly negative surface charge in aqueous environments. This compound, being a cationic surfactant, possesses a positively charged head group that is electrostatically attracted to these negatively charged fiber surfaces.

This attraction leads to the adsorption of this compound molecules onto the fiber, forming a thin, lubricating layer. The long, hydrophobic stearyl chains (C18) of the adsorbed molecules orient themselves away from the fiber surface, creating a new surface that is waxy and smooth. This molecular deposition significantly reduces the coefficient of friction between individual fibers, resulting in a number of desirable material properties:

Enhanced Softness: The reduction in inter-fiber friction is perceived as increased softness or a more pleasant "hand" or feel of the fabric.

Improved Lubricity: The lubricating film allows fibers and yarns to move more freely against each other, which can improve the drape and flexibility of the fabric.

Antistatic Properties: The cationic nature of this compound helps to dissipate static electrical charges that can accumulate on synthetic fibers, preventing clinging and improving the comfort and handle of the garment.

The effectiveness of this compound in modifying fiber properties is influenced by factors such as its concentration in the finishing bath, the pH of the application, and the type of fiber being treated.

Table 1: Theoretical Impact of this compound Treatment on Fabric Properties

| Fabric Property | Untreated Fabric | Fabric Treated with this compound |

| Surface Friction | High | Low |

| Softness (Hand-feel) | Harsh / Rough | Soft / Smooth |

| Static Cling (Synthetic Fibers) | Prone to static build-up | Reduced static cling |

| Drape | Stiffer | More fluid |

Application as a Dyeing Auxiliary and Pigment Dispersion Agent in Textile Processing

In the complex chemical environment of a dye bath, achieving a uniform and consistent coloration is paramount. This compound functions as a valuable dyeing auxiliary, primarily as a leveling agent and a dispersing agent, particularly in dyeing processes involving certain classes of dyes.

As a leveling agent , this compound can help to ensure that the dye is absorbed evenly across the textile material. It achieves this through a temporary and reversible interaction with either the dye molecules or the fiber itself. In some dyeing systems, the cationic this compound can form a complex with anionic dyes. This complex has a lower affinity for the fiber than the free dye, which slows down the initial rate of dye uptake. As the dyeing process continues, particularly with increasing temperature, this complex gradually breaks down, releasing the dye to be absorbed more uniformly onto the fiber. This controlled release mechanism helps to prevent blotchiness and uneven color deposition.

As a pigment dispersion agent , this compound is crucial in processes where insoluble pigments are used to color textiles, such as in pigment printing. Pigments, being solid particles, have a tendency to agglomerate or clump together in a liquid medium. This compound, with its surfactant properties, adsorbs onto the surface of the pigment particles. The cationic charges of the adsorbed molecules create electrostatic repulsion between the pigment particles, preventing them from aggregating. This ensures that the pigment remains as a fine and stable dispersion in the printing paste, leading to a more uniform application on the fabric, sharper print definition, and improved color yield.

The dual functionality of this compound, stemming from its hydrophobic tail and cationic head, makes it a versatile tool for textile chemists and engineers seeking to optimize the coloration process and enhance the final properties of the textile material.

Table 2: Functional Roles of this compound in Textile Dyeing and Printing

| Process | Role of this compound | Mechanism of Action | Desired Outcome |

| Dyeing (with certain anionic dyes) | Leveling Agent | Forms a temporary complex with dye molecules, slowing down and controlling their absorption by the fiber. | Uniform and even color distribution across the fabric. |

| Pigment Printing | Dispersing Agent | Adsorbs onto pigment particles, creating electrostatic repulsion that prevents agglomeration. | Stable pigment dispersion, leading to sharp prints and consistent color. |

Advanced Analytical Methodologies for Stearalkonium Bromide Quantification and Speciation

Chromatographic Separation Techniques for Purity and Quantitative Analysis

Chromatographic techniques are indispensable for separating the constituents of a mixture, which permits the individual analysis of stearalkonium bromide and any related substances. These methods are fundamental to evaluating the purity of raw materials and for the quantitative determination of the active ingredient in final products.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (e.g., UV, ELSD, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) stands as a principal technique for analyzing non-volatile or thermally unstable compounds like this compound. The adaptability of HPLC is significantly broadened by a range of detectors that provide varying degrees of sensitivity and selectivity.

UV Detection: Direct ultraviolet (UV) detection of this compound is often impractical due to the absence of a strong chromophore in the molecule. However, this limitation can be overcome by derivatization, a process that introduces a UV-absorbing component to the molecule, thus facilitating its detection and quantification. For similar compounds, detection can be performed at low wavelengths such as 210 nm. irobiocide.com

Evaporative Light Scattering Detection (ELSD): As a universal detector, ELSD's response is independent of the analyte's optical properties. shimadzu.com It operates by measuring light scattered from the analyte particles that remain after the mobile phase has been nebulized and evaporated. teledyneisco.com This makes it exceptionally suitable for quaternary ammonium (B1175870) compounds like this compound, especially when they lack a chromophore. researchgate.net ELSD provides a response that is proportional to the mass of the analyte, rendering it a valuable tool for purity assessment and quantification. teledyneisco.comresearchgate.net

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) yields the highest level of selectivity and sensitivity. MS detection enables the definitive identification of this compound based on its mass-to-charge ratio and fragmentation patterns. This is particularly crucial for analyzing complex mixtures where other components might interfere with different detection methods. The presence of a bromine atom in the molecule provides a distinct isotopic pattern ((79)Br/(81)Br) that is valuable for identifying metabolites in complex backgrounds. nih.gov HPLC-MS can also identify and quantify related impurities and degradation products.

A typical analytical approach employs reversed-phase HPLC, often with a C18 column. The mobile phase usually consists of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. An ion-pairing agent may be added to enhance the peak shape and retention of the cationic this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts or Derivatives

While this compound is not directly suitable for Gas Chromatography (GC) analysis due to its low volatility and thermal instability, GC-MS is an essential technique for analyzing volatile byproducts or derivatives. For example, the purity of starting materials in the synthesis of this compound, such as fatty acids and tertiary amines, can be verified using GC-MS. This technique is also effective for identifying and quantifying certain volatile degradation products. In some applications, headspace GC-MS has been established as a method for quantifying bromide ions in various samples, which involves derivatization to make the ion volatile. nih.gov

Ion Chromatography for Bromide Anion Quantification in Complex Matrices

Ion Chromatography (IC) is a specialized chromatographic technique tailored for the separation and quantification of ionic species. filab.fr For this compound, IC is the preferred method for the direct measurement of the bromide counter-ion. filab.frcpiinternational.com This analysis is critical for confirming the salt's stoichiometry and for monitoring the concentration of free bromide ions in formulations, which can impact product stability and compatibility. The analysis is typically carried out using an anion-exchange column followed by a conductivity detector. filab.fr

Spectrophotometric and Spectrofluorometric Assays for Trace Level Detection

Spectrophotometric and spectrofluorometric assays present simple, swift, and economical options for the quantification of this compound, especially for detecting trace amounts. These methods are generally based on the formation of a complex with distinct optical properties.

Development of Colorimetric Methods Based on Dye Complexation

Colorimetric methods for analyzing cationic surfactants like this compound frequently rely on the formation of an ion-pair complex with an anionic dye. The creation of this complex induces a measurable color change in the solution, which can be quantified with a spectrophotometer. A common method involves titration with sodium tetraphenylboron using an indicator like bromophenol blue. The endpoint is observed when the blue color disappears from the organic layer (e.g., trichloromethane), indicating the complete complexation of the cationic surfactant. irobiocide.com

UV-Visible Spectroscopy for Concentration Determination in Solution

Although this compound does not possess a strong native absorbance in the UV-Visible spectrum, indirect spectrophotometric methods can be utilized. The interaction of this compound with specific chromophoric reagents can cause a shift in the absorption spectrum or a change in absorbance at a particular wavelength. By constructing a calibration curve from standards of known concentrations, the concentration of this compound in a sample can be ascertained. While generally less sensitive and specific than chromatographic techniques, UV-Visible spectroscopy offers a direct and accessible method for determining concentration in simpler solutions. It is also a key technique for studying the bromide ion itself, which has known absorbance characteristics. researchgate.netresearchgate.net

Electrochemical Techniques for Sensitive and Selective Analysis

Electrochemical methods offer a compelling alternative to traditional chromatographic techniques for the analysis of this compound, providing rapid, sensitive, and cost-effective means of detection. These methods are predicated on the electrochemical properties of the analyte or its interaction with a modified electrode surface.

Potentiometric Sensors and Ion-Selective Electrodes for this compound Detection

Potentiometric sensors, particularly ion-selective electrodes (ISEs), are powerful tools for the direct measurement of ionic species like the stearalkonium cation. The fundamental principle of an ISE is the development of a potential difference across a selective membrane that is proportional to the logarithm of the activity of the target ion in the sample solution.

For this compound, an ISE would typically incorporate a lipophilic membrane doped with an ionophore that selectively binds the stearalkonium cation. Lipophilic cyclodextrins have been identified as excellent ionophores for a range of onium ions, with the size of the cyclodextrin (B1172386) cavity influencing the selectivity towards different quaternary ammonium compounds. nih.gov For instance, a membrane might be composed of polyvinyl chloride (PVC), a plasticizer, and the specific ionophore. The potential of the ISE is then measured against a stable reference electrode, such as a silver/silver chloride (Ag/AgCl) electrode. hannainst.com

The performance of these sensors is characterized by their Nernstian or near-Nernstian response, with a theoretical slope of 59.2/z mV per decade change in activity at 25°C (where z is the charge of the ion). For the monovalent stearalkonium cation, the expected slope would be close to 59.2 mV. The detection limit of these electrodes can reach micromolar and even lower concentrations. irb.hrnih.gov

Alternatively, an ISE selective for the bromide anion can be employed. hannainst.commetrohm.comntsensors.comsisco.com These solid-state electrodes typically use a silver bromide (AgBr) sensing pellet. The potential change arises from the ion exchange between the inorganic pellet membrane and the bromide ions in the sample. hannainst.com To ensure accurate measurements, an ionic strength adjuster (ISA) is often added to both standards and samples to maintain a constant ionic strength and, therefore, a constant activity coefficient for the bromide ions. hannainst.com

Table 1: Characteristics of Potentiometric Sensors for Quaternary Ammonium and Bromide Ions

| Sensor Type | Sensing Material/Ionophore | Typical Concentration Range | Key Features |

|---|---|---|---|

| Quaternary Ammonium ISE | Lipophilic Cyclodextrins in PVC membrane | 10⁻⁶ M to 10⁻¹ M | High selectivity based on ionophore-cation interaction. nih.govnih.gov |

| Bromide Solid-State ISE | Silver Bromide (AgBr) pellet | 1 µM to 1 M (0.08 to 79,910 mg/L) | Durable, solid-state design; requires ionic strength adjustment. hannainst.com |

Voltammetric Methods for Redox-Active Byproducts or Related Species

While this compound itself is not typically redox-active under standard voltammetric conditions, this technique is highly valuable for the analysis of potential redox-active byproducts, impurities, or related species that may be present in a sample. Voltammetric methods involve applying a varying potential to an electrode and measuring the resulting current, which is proportional to the concentration of the redox-active species.

Techniques like differential pulse voltammetry (DPV) and cyclic voltammetry (CV) can be employed for their high sensitivity and ability to elucidate reaction mechanisms. dergipark.org.tr For example, if a formulation containing this compound were to degrade, forming electrochemically active species, voltammetry could be used for their quantification. The choice of working electrode is crucial, with options like glassy carbon electrodes (GCE) and boron-doped diamond electrodes (BDDE) offering different potential windows and surface properties. dergipark.org.tr

Furthermore, the bromide counter-ion can be indirectly determined through its oxidation. The electrochemical oxidation of bromide can proceed to form bromine and other species. case.edunih.gov The study of the electrochemical behavior of related bromide compounds, such as otilonium (B12848) bromide, has shown that voltammetric methods can provide sensitive and reproducible results for their quantification in various media. dergipark.org.tr The oxidation of bromide is often irreversible, and the peak potential can be influenced by the pH of the supporting electrolyte. dergipark.org.tr

Sample Preparation and Matrix Effects in Diverse Analytical Samples

The accuracy and reliability of any analytical method for this compound heavily depend on the sample preparation procedure. The goal is to extract the analyte from the sample matrix, concentrate it, and remove interfering components that could affect the final measurement.

Optimization of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Procedures

Solid-Phase Extraction (SPE) is a widely used technique for the isolation and preconcentration of quaternary ammonium compounds from various matrices, including water, soil, and biological samples. nih.gov The choice of the solid-phase sorbent is critical. For cationic species like this compound, polymeric sorbents such as Strata-X have proven effective, yielding high recoveries. nih.gov The general SPE procedure involves four steps:

Conditioning: The sorbent is treated with a solvent to activate it.

Loading: The sample is passed through the sorbent, where the analyte is retained.